molecular formula C23H29N3O6 B2792460 2-Methylpropyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-51-8

2-Methylpropyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2792460
CAS RN: 868144-51-8
M. Wt: 443.5
InChI Key: ZTVJPAOCGXXIOA-UHFFFAOYSA-N
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Description

The compound “2-Methylpropyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic compound containing pyrimido [4,5-d]pyrimidine was synthesized from the starting materials, 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione . The synthetic approaches of these types of compounds provide an innovative molecular framework to the designing of new active heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .


Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the yield of a similar compound was reported to be 71% as a yellow solid, with a melting point of 287–288 °C .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests that these compounds may have potential as therapeutic agents.

Future Directions

The synthesis of new active heterocyclic compounds is a growing area of research in the field of medicinal chemical synthesis . The design and synthesis of new compounds capable of acting as potent antioxidants and of low toxicity is a promising direction .

properties

IUPAC Name

2-methylpropyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-12(2)11-32-22(28)17-13(3)24-20-19(21(27)26(5)23(29)25(20)4)18(17)14-8-9-15(30-6)16(10-14)31-7/h8-10,12,18,24H,11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVJPAOCGXXIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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